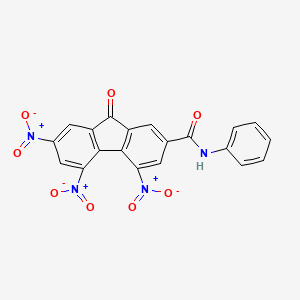
4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with multiple nitro groups and a carboxamide functional group, making it a subject of interest in both synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require strong acids like nitric acid for nitration and specific catalysts to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The carboxamide group may also play a role in binding to specific proteins or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid nonylamide
Uniqueness
4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide is unique due to its specific substitution pattern and the presence of the phenyl group attached to the carboxamide.
Eigenschaften
CAS-Nummer |
94852-23-0 |
|---|---|
Molekularformel |
C20H10N4O8 |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
4,5,7-trinitro-9-oxo-N-phenylfluorene-2-carboxamide |
InChI |
InChI=1S/C20H10N4O8/c25-19-13-6-10(20(26)21-11-4-2-1-3-5-11)7-15(23(29)30)17(13)18-14(19)8-12(22(27)28)9-16(18)24(31)32/h1-9H,(H,21,26) |
InChI-Schlüssel |
MWYFKYKYGKLDQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


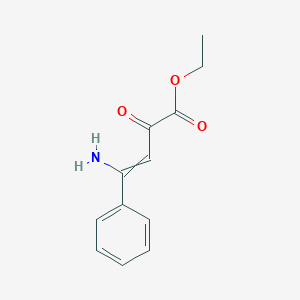
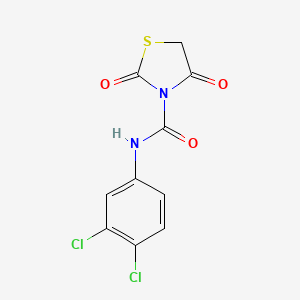

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
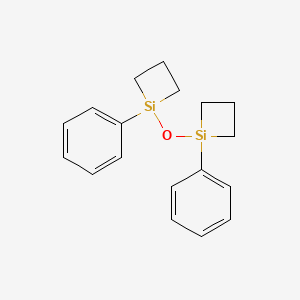
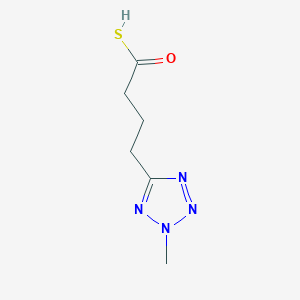

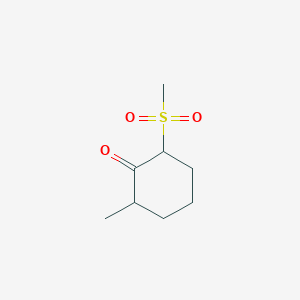

![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
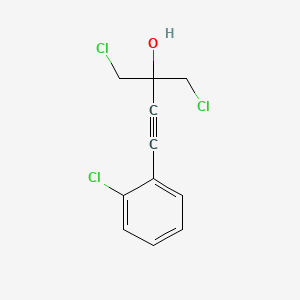
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
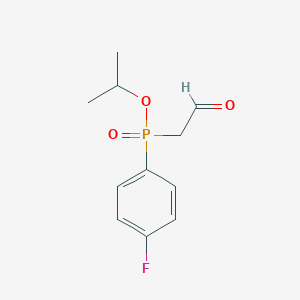
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
